2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, which is known for its aromaticity and reactivity, makes this compound a valuable scaffold for the development of new drugs and biologically active agents .
Mechanism of Action
Target of Action
The primary targets of the compound 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine are currently unknown. This compound is a derivative of thiazolo[3,2-a]pyrimidines, which are known to have a wide range of pharmacological activities . .
Mode of Action
It’s worth noting that thiazolo[3,2-a]pyrimidines, to which this compound belongs, are known to interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines, the class of compounds to which it belongs, are known to have a broad spectrum of biological activities . .
Result of Action
As a derivative of thiazolo[3,2-a]pyrimidines, it may share some of the biological activities associated with this class of compounds . .
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a thiazole derivative in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the thiazole ring. .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: The compound is being investigated for its potential as a drug candidate for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds also contain a thiazole ring fused with a pyrimidine ring and exhibit a broad spectrum of pharmacological activities.
Thiazolopyridines: Similar to the compound , these compounds have a thiazole ring fused with a pyridine ring and are known for their biological activities.
2-Aminothiazole-based compounds: These compounds contain a thiazole ring with an amino group and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13/h2-4,7,14H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWDAKNSJPEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.